molecular formula C14H15NOS B14537859 N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide CAS No. 62404-20-0

N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B14537859
CAS No.: 62404-20-0
M. Wt: 245.34 g/mol
InChI Key: ZWPPWOQYLHJZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide typically involves the reaction of 5-(4-methylphenyl)thiophene-2-carboxylic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve the use of green solvents and mild bases to ensure environmentally sustainable processes. For example, the reaction of thiophene derivatives with isocyanates in ethanol or water using potassium carbonate (K2CO3) or triethylamine (TEA) as bases .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOMe or KOtBu in anhydrous DCM or THF.

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or modulate the function of ion channels, resulting in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

CAS No.

62404-20-0

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

N,N-dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C14H15NOS/c1-10-4-6-11(7-5-10)12-8-9-13(17-12)14(16)15(2)3/h4-9H,1-3H3

InChI Key

ZWPPWOQYLHJZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.